molecular formula C13H18N2O3 B1360422 n,n-Diisopropyl-3-nitrobenzamide CAS No. 2448-06-8

n,n-Diisopropyl-3-nitrobenzamide

Cat. No. B1360422
CAS RN: 2448-06-8
M. Wt: 250.29 g/mol
InChI Key: UFFKMMNKRCCXPE-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3-nitrobenzamide is a chemical compound with the molecular formula C13H18N2O3 . It has an average mass of 250.294 Da and a monoisotopic mass of 250.131744 Da .


Molecular Structure Analysis

The molecular structure of n,n-Diisopropyl-3-nitrobenzamide consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

N,N-Diisopropyl-3-nitrobenzamide has a density of 1.1±0.1 g/cm³. Its boiling point is 382.3±25.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 63.1±3.0 kJ/mol. Its flash point is 185.0±23.2 °C .

Scientific Research Applications

Comprehensive Analysis of N,N-Diisopropyl-3-nitrobenzamide Applications

N,N-Diisopropyl-3-nitrobenzamide is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Pharmaceutical Research: In pharmaceutical research, N,N-Diisopropyl-3-nitrobenzamide plays a crucial role as an intermediate in the synthesis of various drugs. Its molecular structure allows for modifications that can lead to the development of new therapeutic agents. For instance, benzamide derivatives are known for their anti-inflammatory and analgesic properties, making this compound valuable in the design of new pain relief medications.

Organic Synthesis: This compound is utilized in organic synthesis, particularly in the formation of benzamide structures through condensation reactions. The presence of the nitro group in the benzamide ring can act as an electron-withdrawing group, influencing the reactivity of the compound in synthetic pathways. This characteristic is beneficial in the synthesis of complex organic molecules .

Material Science: In material science, N,N-Diisopropyl-3-nitrobenzamide can be involved in the development of new materials with specific properties. Its robust molecular framework can be incorporated into polymers to enhance their stability or to introduce new functionalities. The nitro group, in particular, may be used to create materials with unique electronic or optical properties .

Catalysis: The structural features of N,N-Diisopropyl-3-nitrobenzamide make it a candidate for use as a ligand in catalysis. By binding to metal centers, it can influence the catalytic activity and selectivity of metal complexes. This application is significant in industrial processes where catalysts are essential for efficient chemical transformations .

Analytical Chemistry: In analytical chemistry, derivatives of N,N-Diisopropyl-3-nitrobenzamide can be synthesized for use as chromophoric agents in various detection methods. The nitro group’s ability to absorb light at specific wavelengths makes it useful in colorimetric assays and spectroscopic analysis .

Agricultural Chemistry: The benzamide moiety of N,N-Diisopropyl-3-nitrobenzamide can be functionalized to create compounds with potential agricultural applications. These could include the development of new pesticides or growth regulators that target specific physiological pathways in plants or pests.

Environmental Science: In environmental science, this compound’s derivatives could be explored for their ability to interact with pollutants. They may be used in the remediation of contaminated sites or in the development of sensors that detect environmental toxins .

Safety And Hazards

The safety data sheet for a similar compound, 3-Nitrobenzamide, suggests avoiding breathing dust/fume/gas/mist/vapours/spray. In case of skin contact, it recommends washing off with soap and plenty of water. If swallowed, it advises rinsing the mouth with water .

properties

IUPAC Name

3-nitro-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-6-5-7-12(8-11)15(17)18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFKMMNKRCCXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947374
Record name 3-Nitro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Diisopropyl-3-nitrobenzamide

CAS RN

2448-06-8
Record name MLS000736562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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